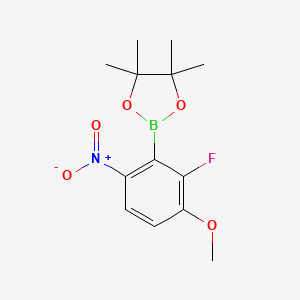

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2096998-37-5 and a molecular weight of 297.09 . Its IUPAC name is 2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.09 .科学的研究の応用

Synthesis and Functionalization of Fluoroarenes

The transformation of fluoroarenes into arylboronic acid pinacol esters through C-F bond activation is a key application in organic synthesis, enabling the preparation of multifluoroarenes as building blocks. This process, facilitated by nickel catalysis, allows for the conversion of various partially fluorinated arenes into their corresponding boronate esters, demonstrating the synthetic utility of fluoroarene functionalization for creating diverse arene derivatives (Zhou et al., 2016). Similarly, a Ni/Cu-catalyzed transformation enables the defluoroborylation of fluoroarenes, further illustrating the method's versatility in arylboronic ester derivatization for subsequent organic reactions (Niwa et al., 2015).

Sensing and Analytical Applications

Organoboron compounds exhibit unique properties as Lewis acid receptors of fluoride ions. The study of organoboron compounds like 4-octyloxyphenylboronic acid (OPBA) and the pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) has highlighted their potential in analytical chemistry for fluoride ion sensing. These compounds show enhanced selectivity towards fluoride ions, making them valuable for developing sensitive and selective fluoride sensors (Jańczyk et al., 2012).

Material Science and Polymer Chemistry

The inclusion of arylboronic esters in the synthesis of polymers and materials showcases another significant application area. For instance, H2O2-cleavable poly(ester-amide)s have been synthesized using 4-formylbenzeneboronic acid pinacol ester, integrating the cleavable phenylboronic acid ester into the polymer backbone. This approach enables the development of H2O2-responsive materials with potential applications in drug delivery and responsive material design (Cui et al., 2017).

Catalyst-Transfer Polymerization

The catalyst-transfer Suzuki–Miyaura coupling reaction utilizing phenyl boronic acid pinacol ester highlights advanced methodologies in the synthesis of hyperbranched polymers. This strategy enables the preparation of polymers with nearly 100% branching degree, demonstrating the utility of arylboronic esters in the precise control of polymer architecture for applications in electronic materials and nanotechnology (Segawa et al., 2013).

将来の方向性

作用機序

Target of Action

Boronic esters, in general, are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling .

Mode of Action

Boronic esters are typically involved in transition metal-catalyzed carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters are known to play a significant role in asymmetric synthesis . Their transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The transformation of boronic esters into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy.

特性

IUPAC Name |

2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUIWVYKRDAECT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)

![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2832297.png)

![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)

![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)